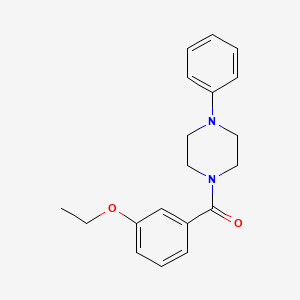![molecular formula C17H19NO2 B4430768 N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthamide](/img/structure/B4430768.png)
N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthamide
Übersicht
Beschreibung
N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthamide, also known as TAN-67, is a synthetic compound that belongs to the class of opioid receptor agonists. It has been extensively studied for its potential applications in scientific research due to its unique pharmacological properties.
Wirkmechanismus
N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthamide acts as an agonist for the delta opioid receptor, which is a G protein-coupled receptor. Upon binding of this compound to the receptor, a series of intracellular signaling events are initiated, leading to the modulation of various physiological processes. This compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and survival. It also activates the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including analgesia, antinociception, and antidepressant-like effects. It has been shown to reduce pain sensitivity in animal models of acute and chronic pain. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. This compound has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and reward processing.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthamide has several advantages for lab experiments, including its high affinity and selectivity for the delta opioid receptor, its ability to activate intracellular signaling pathways, and its potential applications in the study of pain, addiction, and mood disorders. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthamide. One direction is the development of more selective and potent delta opioid receptor agonists for the treatment of pain, addiction, and mood disorders. Another direction is the investigation of the role of delta opioid receptors in the immune system and inflammation. This compound has been shown to modulate the release of pro-inflammatory cytokines, suggesting a potential role in the regulation of immune responses. Additionally, the development of novel delivery systems for this compound could improve its efficacy and reduce its toxicity. Overall, this compound has the potential to be a valuable tool for scientific research and the development of new therapeutics for various diseases.
Wissenschaftliche Forschungsanwendungen
N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthamide has been widely used in scientific research for its potential applications in the study of opioid receptors. It has been shown to have high affinity and selectivity for the delta opioid receptor, which is involved in pain modulation, mood regulation, and reward processing. This compound has been used to investigate the role of delta opioid receptors in various physiological and pathological conditions, including pain, addiction, depression, and anxiety.
Eigenschaften
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12(16-7-4-10-20-16)18-17(19)15-9-8-13-5-2-3-6-14(13)11-15/h2-3,5-6,8-9,11-12,16H,4,7,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHPRUNLIFAFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[3-({[2-(3-methoxyphenyl)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B4430685.png)
![2-{4-[2-(4-chloro-3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4430689.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4430699.png)
![4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4430705.png)

![1-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B4430721.png)
![2-{4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4430723.png)
![1-(diphenylmethyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4430728.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4430744.png)

![ethyl 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B4430762.png)

![methyl 5-ethyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4430785.png)